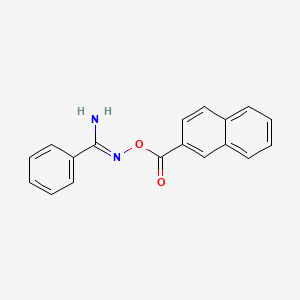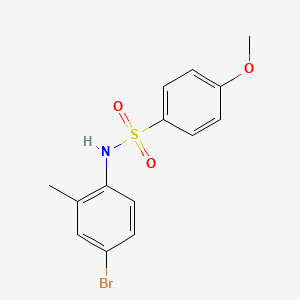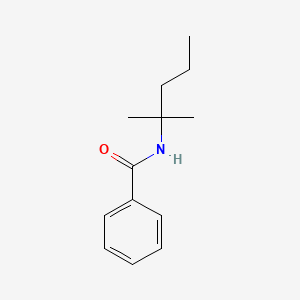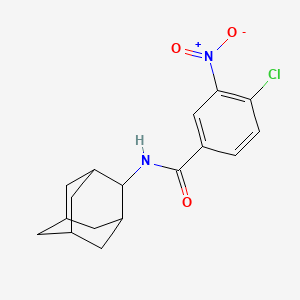
N'-(2-naphthoyloxy)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-naphthoyloxy)benzenecarboximidamide, also known as NBOH or 2C-B-NBOH, is a synthetic compound that belongs to the family of phenethylamines. It is a derivative of the psychoactive drug 2C-B and is known for its hallucinogenic effects. NBOH has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various mental health disorders.
Mecanismo De Acción
The exact mechanism of action of N'-(2-naphthoyloxy)benzenecarboximidamide is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This binding leads to the activation of various signaling pathways, resulting in the observed physiological and psychological effects.
Biochemical and physiological effects:
N'-(2-naphthoyloxy)benzenecarboximidamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, leading to improved mood and decreased anxiety. N'-(2-naphthoyloxy)benzenecarboximidamide has also been shown to increase brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-(2-naphthoyloxy)benzenecarboximidamide in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This allows for more precise and targeted studies of the receptor and its signaling pathways. However, one limitation of using N'-(2-naphthoyloxy)benzenecarboximidamide in lab experiments is its potential for toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of researchers and participants.
Direcciones Futuras
There are several future directions for the study of N'-(2-naphthoyloxy)benzenecarboximidamide. One direction is the further exploration of its potential therapeutic applications in the treatment of mental health disorders. Another direction is the development of safer and more effective analogs of N'-(2-naphthoyloxy)benzenecarboximidamide. Additionally, further research is needed to fully understand the mechanism of action of N'-(2-naphthoyloxy)benzenecarboximidamide and its effects on the brain and body.
In conclusion, N-(2-naphthoyloxy)benzenecarboximidamide, or N'-(2-naphthoyloxy)benzenecarboximidamide, is a synthetic compound with potential therapeutic applications in the treatment of various mental health disorders. Its mechanism of action involves binding to serotonin receptors in the brain, leading to a range of physiological and psychological effects. While there are advantages and limitations to its use in lab experiments, further research is needed to fully understand its potential and develop safer and more effective analogs.
Métodos De Síntesis
The synthesis of N'-(2-naphthoyloxy)benzenecarboximidamide involves the reaction of 2C-B with 2-naphthoyl chloride and benzylamine. The resulting compound is then purified through recrystallization. The synthesis method has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N'-(2-naphthoyloxy)benzenecarboximidamide has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders. It has been shown to have antidepressant, anxiolytic, and antipsychotic properties. N'-(2-naphthoyloxy)benzenecarboximidamide has also been studied for its potential use in the treatment of addiction, specifically in the treatment of opioid addiction.
Propiedades
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c19-17(14-7-2-1-3-8-14)20-22-18(21)16-11-10-13-6-4-5-9-15(13)12-16/h1-12H,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOFLOGCIJXKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC3=CC=CC=C3C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OC(=O)C2=CC3=CC=CC=C3C=C2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(naphthalen-2-ylcarbonyl)oxy]benzenecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5755647.png)

![3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5755666.png)


![1-cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]ethanone](/img/structure/B5755689.png)
![2,5-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755694.png)
![N-(2-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5755702.png)


![6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5755744.png)

